8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. Pyridopyrimidines are known for their ability to interact with various biological targets, making them valuable scaffolds for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further reactions to form the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in such reactions allows for subsequent modifications of the heterocyclic system, enabling the production of various substituted pyridopyrimidines .
Chemical Reactions Analysis
Types of Reactions
8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form unsaturated derivatives, such as C5–C6 unsaturated systems.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen for oxidation, and reducing agents such as hydrogen or hydrides for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with various molecular targets, such as tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, which is a crucial step in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidines, such as:
- 4,6-diamino-substituted pyridopyrimidines
- 2-amino-substituted pyridopyrimidines
- 7-iminopyrido[2,3-d]pyrimidines
Uniqueness
What sets 8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one apart is its specific substitution pattern, which can confer unique biological activities. For instance, the presence of the ethyl and ethylamino groups can enhance its ability to interact with certain biological targets, potentially leading to more potent and selective inhibitors .
Properties
IUPAC Name |
8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-12-10-8-5-6-9(16)15(4-2)11(8)14-7-13-10/h5-7H,3-4H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWSRJINHIDSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C=CC(=O)N(C2=NC=N1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.